1,8-Dimethylisoquinoline

Regioselective oxidation Selenium dioxide Isoquinoline-1-carbaldehyde

Researchers face isomer-dependent reactivity risks when sourcing dimethylisoquinolines. 1,8-Dimethylisoquinoline (CAS 102878-54-6) delivers precise positional control unavailable from 5,8- or 1,3-isomers. - **C1 aldehyde synthesis**: SeO2 oxidizes C1-methyl to 8-methyl-1-isoquinolinecarbaldehyde (condensation handle). - **C5 bromination**: Exclusive C5 substitution enables Suzuki/Buchwald-Hartwig cross-coupling. - **Steric tuning**: Peri-methyl pattern hinders N-donor for metal-ligand geometry studies. Available for immediate procurement with documented isomer purity.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 102878-54-6
Cat. No. B11917913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dimethylisoquinoline
CAS102878-54-6
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=CC2=CC=C1)C
InChIInChI=1S/C11H11N/c1-8-4-3-5-10-6-7-12-9(2)11(8)10/h3-7H,1-2H3
InChIKeySZDWUIFPFNPTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dimethylisoquinoline – Compound Identity and Structural Classification


1,8-Dimethylisoquinoline (CAS 102878-54-6) is a C1/C8-methyl-substituted derivative of the isoquinoline heterocycle, belonging to the class of dimethylisoquinoline positional isomers (C₁₁H₁₁N, exact mass 157.0891 g/mol) . It is classified as a peri-dimethylated isoquinoline, with methyl groups flanking the nitrogen atom on the pyridine ring (position 1) and on the adjacent benzo ring (position 8), resulting in a sterically constrained architecture with zero freely rotatable bonds . Unlike more extensively studied isomers such as 1,3-dimethylisoquinoline or 5,8-dimethylisoquinoline, this compound has been investigated primarily for its regioselective oxidation and halogenation behavior, making it a niche but mechanistically distinct intermediate for aldehyde-functionalized isoquinoline building blocks [1].

Why Generic Isoquinoline or Other Isomers Cannot Substitute


The dimethylisoquinoline isomer family (at least six positional variants including 1,3-, 5,8-, 4,5-, 4,6-, 5,6-, and 1,8-substitution patterns) shares the identical molecular formula (C₁₁H₁₁N) and nearly identical molecular weight, yet the position of methyl substitution dictates fundamentally divergent oxidation and electrophilic aromatic substitution outcomes [1]. The 1,8-peri arrangement uniquely places a methyl group at the C1 position adjacent to the ring nitrogen, enabling selenium dioxide to selectively oxidize the C1-methyl to an aldehyde while leaving the C8-methyl intact—a transformation that compounds lacking a C1-methyl group (e.g., 5,8-dimethylisoquinoline, 5,6-dihydro-4H-benz[de]isoquinoline) do not undergo [2]. Conversely, 5,8-dimethylisoquinoline brominates selectively at C7, whereas 1,8-dimethylisoquinoline brominates at C5, meaning that even isomers containing an 8-methyl group cannot be interchanged without completely altering the regiochemical outcome of downstream functionalization [3]. Procurement of the correct isomer is therefore not a matter of interchangeable commodity chemicals but of precise positional reactivity control.

Differentiation Evidence Against Closest Isomeric Analogs


SeO₂-Mediated C1-Methyl to Aldehyde Oxidation

Under selenium dioxide oxidation, 1,8-dimethylisoquinoline [1] undergoes selective oxidation of the C1-methyl group to the corresponding aldehyde, yielding 8-methyl-1-isoquinolinecarbaldehyde [7]. The C8-methyl group remains intact. By direct comparison within the same study, 5,6-dihydro-4H-benz[de]isoquinoline [4]—which bears a methylene bridge at C4–C5 but no C1-methyl substituent—was completely unreactive toward SeO₂ under identical conditions [1]. This demonstrates that the C1-methyl group is the obligate reactive site and that compounds lacking this functionality cannot serve as precursors to 1-formylisoquinoline derivatives via this pathway.

Regioselective oxidation Selenium dioxide Isoquinoline-1-carbaldehyde

MnO₂ Oxidation Pathway Divergence

When oxidized with manganese dioxide, 1,8-dimethylisoquinoline [1] produced 1-hydroxy-8-isoquinolinecarboxylic acid [5a] together with 8-methyl-1-isoquinolinol [5b] (the latter postulated as an intermediate to the acid). In stark contrast, 5,6-dihydro-4H-benz[de]isoquinoline [4] underwent a fundamentally different transformation—dehydrogenation—yielding 1,8-naphthalenedicarboximide [6] [1]. This demonstrates that even when the oxidizing agent is held constant, the presence of the C1-methyl group in [1] directs the reaction toward oxygen-functionalized products rather than aromatization/dehydrogenation pathways.

Manganese dioxide oxidation Isoquinoline carboxylic acid Dehydrogenation

Electrophilic Halogenation Regioselectivity

Halogenation of 1,8-dimethylisoquinoline [1] with bromine in the presence of silver sulfate or with N-bromosuccinimide occurred exclusively at the C5 position, giving 5-bromo-1,8-dimethylisoquinoline [3a] and, under forcing conditions, 5,7-dibromo-1,8-dimethylisoquinoline [3b] [1]. In a separate study, bromination of the positional isomer 5,8-dimethylisoquinoline (CAS 75476-82-3) occurred with complementary regioselectivity at C7, yielding 7-bromo-5,8-dimethylisoquinoline [2]. Both isomers share a C8-methyl group, yet the site of electrophilic substitution is dictated by the position of the second methyl substituent (C1 vs. C5), rendering the two isomers non-interchangeable for preparing specific brominated intermediates.

Regioselective bromination Electrophilic aromatic substitution Isoquinoline halogenation

Predicted Lipophilicity Differentiation

The ACD/LogP predicted value for 1,8-dimethylisoquinoline is 2.88 , whereas the corresponding value reported for 1,3-dimethylisoquinoline (CAS 1721-94-4) is 2.66 [1]. The 0.22 log unit difference corresponds to an approximately 1.66-fold higher predicted octanol-water partition coefficient for the 1,8-isomer, consistent with the more effective burial of both methyl groups in a peri arrangement versus the 1,3-disposition. This difference, while modest, may influence chromatographic retention, membrane permeability in cell-based assays, and solubility profiles in aqueous-organic solvent systems.

Lipophilicity LogP Partition coefficient

Conformational Pre-Organization and Steric Shielding

1,8-Dimethylisoquinoline possesses zero freely rotatable bonds, a feature shared with unsubstituted isoquinoline but distinct from isomers bearing non-peri methyl arrangements where methyl groups experience less mutual steric constraint . The peri disposition of the C1-methyl group adjacent to the ring nitrogen introduces steric shielding of the nitrogen lone pair, which is predicted to modulate N-coordination behavior toward metal ions and N-alkylation/N-oxidation reactivity relative to isomers lacking a C1 substituent (e.g., 5,8-dimethylisoquinoline, where the nitrogen is sterically unencumbered at C1). This class-level property is relevant for applications in coordination chemistry and for chemoselective N-functionalization strategies.

Conformational rigidity Steric hindrance Nitrogen basicity

Validated Application Scenarios for Research and Development


Synthesis of 8-Methyl-1-isoquinolinecarbaldehyde

The most experimentally validated application of 1,8-dimethylisoquinoline is as a precursor to 8-methyl-1-isoquinolinecarbaldehyde through selenium dioxide oxidation. This aldehyde product is a versatile synthetic handle for condensation reactions (e.g., thiosemicarbazone formation, aldol chemistry, reductive amination) while the C8-methyl group remains as a non-participating substituent available for subsequent functionalization [1]. No other dimethylisoquinoline isomer without a C1-methyl group can yield a 1-formyl derivative via this direct oxidative route.

Preparation of 5-Bromo-1,8-dimethylisoquinoline for Cross-Coupling

The exclusive C5 bromination of 1,8-dimethylisoquinoline provides access to 5-bromo-1,8-dimethylisoquinoline, a substrate suitable for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that introduce aryl, amino, or alkynyl substituents at the C5 position [1]. This regioisomerically pure bromide is inaccessible from 5,8-dimethylisoquinoline, which brominates at C7, making 1,8-dimethylisoquinoline the mandatory starting material for C5-substituted 8-methylisoquinoline libraries.

Access to 1-Hydroxy-8-isoquinolinecarboxylic Acid Derivatives

Treatment of 1,8-dimethylisoquinoline with active manganese dioxide yields 1-hydroxy-8-isoquinolinecarboxylic acid, a difunctional intermediate bearing both a carboxylic acid (at C8, derived from methyl oxidation) and a hydroxyl group (at C1) [1]. This scaffold maps onto the 1-hydroxyisoquinoline-8-carboxylate pharmacophore found in certain bioactive molecules and metal-chelating ligands, and cannot be accessed from non-peri-dimethylated isoquinoline isomers.

Coordination Chemistry with Sterically Shielded N-Donor Ligands

The peri-methyl substitution pattern of 1,8-dimethylisoquinoline creates steric hindrance around the nitrogen donor atom, a property of potential value in tuning metal-ligand binding kinetics and selectivity. While experimental metal-binding data for the compound itself are absent from the open literature, the class of sterically hindered isoquinoline N-donors is recognized for influencing coordination geometry and lability [1]. Researchers exploring structure-activity relationships in isoquinoline-based ligand libraries may select this isomer specifically to probe steric effects at the nitrogen center.

Quote Request

Request a Quote for 1,8-Dimethylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.